molecular formula C7H7FN2O B1310816 4-Fluorobenzamidoxime CAS No. 69113-32-2

4-Fluorobenzamidoxime

Cat. No.: B1310816
CAS No.: 69113-32-2
M. Wt: 154.14 g/mol
InChI Key: OSUPWUQRPLIJKX-UHFFFAOYSA-N
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Description

4-Fluorobenzamidoxime is an organic compound with the molecular formula C7H7FN2O. It is a derivative of benzamidoxime, where a fluorine atom is substituted at the para position of the benzene ring.

Mechanism of Action

Target of Action

This compound is a benzamidoxime derivative containing an amidoxime functional group

Mode of Action

It’s known that the compound contains an amidoxime functional group Amidoximes can act as ligands, binding to metal ions in biological systems, which could potentially alter the function of metalloproteins or disrupt metal ion homeostasis

Biochemical Pathways

Given its chemical structure, it may interact with pathways involving metal ions or metalloproteins due to its amidoxime functional group

Result of Action

It’s known that the compound can be used in the synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate , but the biological implications of this reaction are not clear

Biochemical Analysis

Biochemical Properties

4-Fluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as protein kinases, leading to altered cellular responses. Additionally, this compound has been found to impact the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been observed to bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain proteases, preventing the breakdown of target proteins. This inhibition can lead to the accumulation of specific proteins within the cell, thereby altering cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, leading to the activation or repression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to its gradual breakdown. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular functions, promoting cell growth and survival. At high doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body. The metabolic pathways of this compound play a crucial role in determining its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, leading to its preferential accumulation in certain organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial functions and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzamidoxime can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under reflux conditions in an aqueous or alcoholic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzamidoxime stands out due to the presence of the fluorine atom at the para position, which significantly influences its chemical reactivity and biological activity. This substitution enhances its stability and lipophilicity, making it a more effective compound in various applications compared to its non-fluorinated counterparts .

Properties

CAS No.

69113-32-2

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

4-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

OSUPWUQRPLIJKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)F

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzonitrile (0.500 g, 4.13 mmol) in ethanol (3 mL) was added hydroxylamine HCl (0.427 g, 6.19 mmol) and potassium carbonate (1.14 g, 8.26 mmol). The reaction mass was stirred at RT for 15-17 h. Excess of solvent was removed under vacuum. The obtained residue was diluted with water, acidified with dilute HCl and extracted with DCM. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated to afford 0.450 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 5.84 (br s, 2H), 7.17-7.27 (m, 2H), 7.68-7.73 (m, 2H), 9.64 (br s, 1H); MS (m/z): 155.13 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.427 g
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reactant
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1.14 g
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reactant
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluorobenzonitrile (10 g, 82.5 mmol) in EtOH (71 mL) was added NH2OH.HCl (6.42 g, 92.1 mmol), followed by NaOH pellets (3.69 g, 92.1 mmol). The resulting reaction mixture was then heated at reflux for 3 h. The reaction progress was monitored by TLC using solvent system EtOAc:Hexane (1:1). After completion of reaction the solvent was evaporated under reduced pressure and the minimum amount of water (ca. 30 mL) was added to the residue. The mixture was extracted with dichloromethane (3×300 mL), dried over Na2SO4, and concentrated under vacuum. The crude compound obtained was recrystallized from hot toluene to obtain 8.0 g (63%) of 4-fluoro-N′-hydroxybenzimidamide as a colorless solid. 1H NMR (400 MHz, DMSO-d6): δ 9.6 (s, 1H), 7.07-7.67 (m, 2H), 7.18 (t, 2H, J=8.8 Hz), 5.80 (br s, 2H); LC-MS m/z calculated for [M+H]+ 155.05. found 155.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluorobenzamidoxime
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